Cas no 13909-07-4 (2-(2,2,2-trifluoroethyl)-1H-isoindole-1,3(2H)-dione)

2-(2,2,2-Trifluoroethyl)-1H-isoindole-1,3(2H)-dione is a fluorinated isoindole derivative characterized by its trifluoroethyl substituent, which enhances its chemical stability and reactivity. This compound is particularly valuable in pharmaceutical and agrochemical synthesis, where the trifluoroethyl group can improve metabolic resistance and binding affinity. Its rigid isoindole-1,3-dione core offers a versatile scaffold for further functionalization, making it useful in the development of bioactive molecules. The presence of fluorine atoms also contributes to increased lipophilicity, aiding in membrane permeability. This compound is typically employed as an intermediate in the synthesis of more complex fluorinated compounds, leveraging its unique electronic and steric properties for targeted applications.
2-(2,2,2-trifluoroethyl)-1H-isoindole-1,3(2H)-dione structure
13909-07-4 structure
Product name:2-(2,2,2-trifluoroethyl)-1H-isoindole-1,3(2H)-dione
CAS No:13909-07-4
MF:C10H6F3NO2
MW:229.155353069305
CID:902621
PubChem ID:260614

2-(2,2,2-trifluoroethyl)-1H-isoindole-1,3(2H)-dione Chemical and Physical Properties

Names and Identifiers

    • 2-(2,2,2-trifluoroethyl)-1H-isoindole-1,3(2H)-dione
    • AGN-PC-00LMXZ
    • Benzenamine, N-methyl-N-(2,2,2-trifluoroethyl)-
    • CTK1F7287
    • N-(2,2,2-trifluoroethyl)-N-methylaniline
    • N-(2,2,2-trifluoro-ethyl)-phthalimide
    • N-(2,2,2-Trifluoroethyl)phthalimide
    • N-methyl-N-(2,2,2-trifluoroethyl)-aniline
    • N-Methyl-N-(trifluor-2,2,2-ethyl)anilin
    • SureCN6258041
    • DTXSID70930340
    • 2-(2,2,2-Trifluoroethyl)-1H-isoindole-1,3(2H)-dionato
    • AMY30179
    • IMSVLACYLZOPOK-UHFFFAOYSA-N
    • 13909-07-4
    • 2-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-isoindole-1,3-dione
    • 2-(2,2,2-trifluoroethyl)isoindole-1,3-dione
    • TimTec1_005157
    • SCHEMBL22939448
    • HMS1548K09
    • NSC-92152
    • DS-003240
    • HS-8039
    • 2-(2,2,2-Trifluoroethyl)isoindoline-1,3-dione
    • NSC92152
    • Inchi: InChI=1S/C10H6F3NO2/c11-10(12,13)5-14-8(15)6-3-1-2-4-7(6)9(14)16/h1-4H,5H2
    • InChI Key: IMSVLACYLZOPOK-UHFFFAOYSA-N
    • SMILES: C1=CC=C2C(=C1)C(=O)N(C2=O)CC(F)(F)F

Computed Properties

  • Exact Mass: 229.03500
  • Monoisotopic Mass: 229.035
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 303
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 37.4Ų

Experimental Properties

  • Density: 1.463
  • Boiling Point: 262.2°C at 760 mmHg
  • Flash Point: 112.4°C
  • Refractive Index: 1.517
  • PSA: 37.38000
  • LogP: 1.78280

2-(2,2,2-trifluoroethyl)-1H-isoindole-1,3(2H)-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
T139090-50mg
2-(2,2,2-Trifluoroethyl)-1H-isoindole-1,3(2H)-dione
13909-07-4
50mg
$190.00 2023-05-17
TRC
T139090-250mg
2-(2,2,2-Trifluoroethyl)-1H-isoindole-1,3(2H)-dione
13909-07-4
250mg
$ 800.00 2023-09-06
TRC
T139090-500mg
2-(2,2,2-Trifluoroethyl)-1H-isoindole-1,3(2H)-dione
13909-07-4
500mg
$1499.00 2023-05-17

2-(2,2,2-trifluoroethyl)-1H-isoindole-1,3(2H)-dione Related Literature

Additional information on 2-(2,2,2-trifluoroethyl)-1H-isoindole-1,3(2H)-dione

Compound CAS No 13909-07-4: 2-(2,2,2-Trifluoroethyl)-1H-Isoindole-1,3(2H)-Dione

Compound CAS No 13909-07-4, also known as 2-(2,2,2-trifluoroethyl)-1H-isoindole-1,3(2H)-dione, is a highly specialized organic compound with significant applications in the fields of pharmaceuticals, materials science, and chemical synthesis. This compound has garnered considerable attention due to its unique structural properties and potential for use in advanced chemical systems.

The molecular structure of CAS No 13909-07-4 is characterized by a trifluoroethyl group attached to an isoindole dione framework. This combination imparts the compound with remarkable stability and reactivity, making it a valuable building block in organic synthesis. Recent studies have highlighted its role in the development of fluorinated heterocycles, which are increasingly sought after in drug discovery and material engineering.

One of the most notable aspects of CAS No 13909-07-4 is its ability to participate in intramolecular cyclization reactions, enabling the formation of complex ring systems with high precision. This property has been leveraged in the synthesis of bioactive molecules, where precise control over molecular architecture is critical for achieving desired pharmacological effects.

Moreover, the compound's fluorinated substituent contributes to its lipophilicity and metabolic stability, making it an attractive candidate for use in drug design. Recent research has demonstrated its potential as a precursor for antiviral agents and anticancer drugs, where its unique chemical properties can be exploited to enhance therapeutic efficacy.

In terms of synthesis, CAS No 13909-07-4 can be prepared via a variety of methods, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and transition metal-catalyzed coupling reactions. These methods have been optimized in recent studies to improve yield and selectivity, ensuring that the compound can be produced efficiently on both laboratory and industrial scales.

The application of CAS No 13909-07-4 extends beyond pharmaceuticals into the realm of functional materials. Its ability to form stable crystalline structures has made it a subject of interest in the development of novel materials for optoelectronic devices and sensors.

Recent advancements in computational chemistry have also shed light on the electronic properties of this compound, revealing its potential as a component in advanced materials such as organic semiconductors and self-healing polymers.

In conclusion, CAS No 13909-07-4: 2-(2,2,2-trifluoroethyl)-1H-Isoindole-1,3(2H)-Dione stands as a testament to the ingenuity of modern chemical synthesis. Its versatile structure and unique properties make it a cornerstone in contemporary research across multiple disciplines.

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